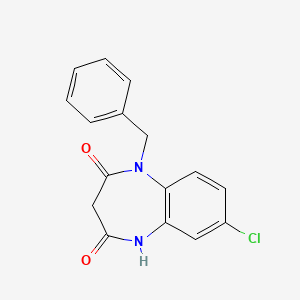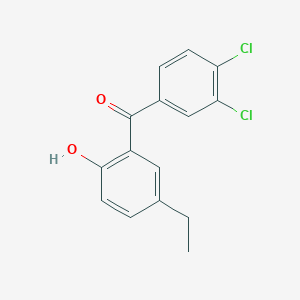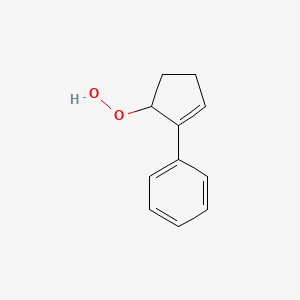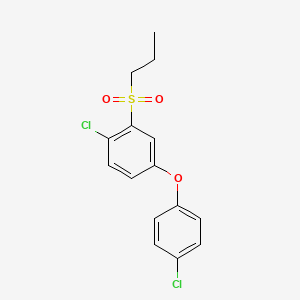![molecular formula C12H21NO3 B14585639 9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene CAS No. 61212-08-6](/img/structure/B14585639.png)
9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[45]dec-3-ene is a chemical compound belonging to the class of azaspiro compounds These compounds are characterized by a spiro structure where at least one of the cyclic components is a nitrogen heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene typically involves multi-step reactions. One common method includes the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material . The reaction conditions are often mild, and the steps include hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 9-Heptyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene
- cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
What sets 9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene apart is its specific butyl and methoxy substitutions, which can influence its chemical reactivity and potential applications. These structural features may confer unique properties that are not observed in closely related compounds.
Properties
CAS No. |
61212-08-6 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
7-butyl-2-methoxy-1,10-dioxa-7-azaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C12H21NO3/c1-3-4-7-13-8-9-15-12(10-13)6-5-11(14-2)16-12/h5-6,11H,3-4,7-10H2,1-2H3 |
InChI Key |
LRBJTMBNZLODSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCOC2(C1)C=CC(O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


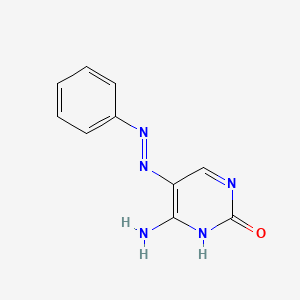
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
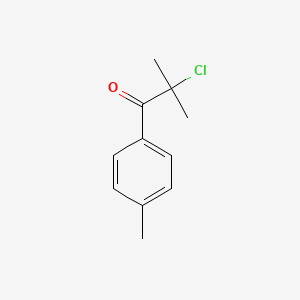
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)

![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
